molecular formula C13H10FN B1630253 N-(4-Fluorobenzylidene)aniline CAS No. 5676-81-3

N-(4-Fluorobenzylidene)aniline

Cat. No. B1630253
CAS RN: 5676-81-3
M. Wt: 199.22 g/mol
InChI Key: MPRONVWLCPZXOB-UHFFFAOYSA-N
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Patent
US05374701

Procedure details

To potassium t-butoxide (1.5 g, 13.4 mmol) in DMF (15 mL) at 75° C. was added as quickly as possible and all at once [(4-fluorophenyl)methyl]-1H-benzotriazole (1.14 g, 5 mmol) and (4-fluorophenyl)methylenebenzenamine (1.00 g, 5 mmol) dissolved in DMF (10 mL). Within a minute the solution is poured into ice-cold water (75 mL) crystallizing the title compound which was filtered and then chromatographed (PE). The acetylene 0.54 g (50%) recrystallizes as needles: mp 95°-96° C. (MeOH); (lit.1 94°-95° C.).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[F:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14]N2C3C=CC=CC=3N=N2)=[CH:10][CH:9]=1.[F:24][C:25]1[CH:30]=[CH:29][C:28]([CH:31]=NC2C=CC=CC=2)=[CH:27][CH:26]=1>CN(C=O)C>[F:24][C:25]1[CH:30]=[CH:29][C:28]([C:31]#[C:14][C:11]2[CH:10]=[CH:9][C:8]([F:7])=[CH:13][CH:12]=2)=[CH:27][CH:26]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
1.14 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CN1N=NC2=C1C=CC=C2
Name
Quantity
1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=NC1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice
Quantity
75 mL
Type
reactant
Smiles
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crystallizing the title compound which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
chromatographed (PE)
CUSTOM
Type
CUSTOM
Details
The acetylene 0.54 g (50%) recrystallizes as needles
CUSTOM
Type
CUSTOM
Details
(lit.1 94°-95° C.)

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C#CC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.